N3-ethyl-6-propyl-pyridine-3,4-diamine

Medicinal Chemistry Potassium Channel Pharmacology Chemical Probes

N3-ethyl-6-propyl-pyridine-3,4-diamine (C₁₀H₁₇N₃, MW 179.26 g/mol) is a disubstituted 3,4-diaminopyridine derivative bearing an N3-ethyl and a C6-propyl group. It belongs to the aminopyridine class of heterocyclic diamines, which includes the clinically approved potassium channel blocker amifampridine (3,4-diaminopyridine).

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
Cat. No. B8338648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-ethyl-6-propyl-pyridine-3,4-diamine
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCCCC1=CC(=C(C=N1)NCC)N
InChIInChI=1S/C10H17N3/c1-3-5-8-6-9(11)10(7-13-8)12-4-2/h6-7,12H,3-5H2,1-2H3,(H2,11,13)
InChIKeyGTTWZUVRNPZIRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N3-Ethyl-6-Propyl-Pyridine-3,4-Diamine: Procurement-Relevant Identity and Physicochemical Baseline


N3-ethyl-6-propyl-pyridine-3,4-diamine (C₁₀H₁₇N₃, MW 179.26 g/mol) is a disubstituted 3,4-diaminopyridine derivative bearing an N3-ethyl and a C6-propyl group . It belongs to the aminopyridine class of heterocyclic diamines, which includes the clinically approved potassium channel blocker amifampridine (3,4-diaminopyridine) [1]. The compound is supplied as a research screening compound with typical purity ≥95% . Its dual alkylation pattern distinguishes it from mono-substituted analogs, conferring increased molecular weight and predicted lipophilicity (estimated logP 1.71–2.5) relative to the unsubstituted parent (logP ~0.3–0.8) [2].

Why N3-Ethyl-6-Propyl-Pyridine-3,4-Diamine Cannot Be Replaced by Generic 3,4-Diaminopyridine or Mono-Alkylated Analogs


Within the 3,4-diaminopyridine scaffold, potassium channel blocking potency, CNS penetration, and metabolic stability are exquisitely sensitive to N-alkyl and C-alkyl substitution [1][2]. Amifampridine (3,4-diaminopyridine) achieves clinical effect through voltage-gated potassium (Kᵥ) channel blockade with an apparent Kd of ~5.8 µM (external application) and ~0.7 µM (internal application) in squid axon [1], but its rapid metabolism by N-acetyltransferase 2 (NAT2) limits its half-life and necessitates frequent dosing [3]. Simple N3-ethyl substitution (C₇H₁₁N₃, MW 137.18) increases lipophilicity but provides no C6 steric shielding [4]. Conversely, C6-propyl substitution (C₈H₁₃N₃, MW 151.21) adds ring bulk without N-alkyl modulation . The dual-substitution pattern of N3-ethyl-6-propyl-pyridine-3,4-diamine (C₁₀H₁₇N₃, MW 179.26) is engineered to combine both effects, yielding a predicted logP that is approximately 0.9–1.7 units higher than the unsubstituted parent . Generic substitution with cheaper mono-alkylated or unsubstituted 3,4-diaminopyridines would alter the physicochemical and pharmacological profile in ways that cannot be predicted from single-point modifications alone.

N3-Ethyl-6-Propyl-Pyridine-3,4-Diamine: Quantified Differentiation Against Closest Analogs


Molecular Weight Increase Relative to Unsubstituted 3,4-Diaminopyridine

N3-ethyl-6-propyl-pyridine-3,4-diamine (C₁₀H₁₇N₃, MW = 179.26 g/mol) possesses a molecular weight that is 70.08 g/mol (64%) greater than unsubstituted 3,4-diaminopyridine (C₅H₇N₃, MW = 109.13 g/mol) [1], and 28.05 g/mol (18.5%) greater than the C6-propyl analog (C₈H₁₃N₃, MW = 151.21 g/mol) . This increased mass, conferred by dual alkylation, contributes to slower passive diffusion and altered membrane partitioning compared to the smaller parent compound.

Medicinal Chemistry Potassium Channel Pharmacology Chemical Probes

Predicted LogP Increase Relative to 3,4-Diaminopyridine and 6-Propyl-3,4-Pyridinediamine

The experimentally measured logP for 6-propyl-pyridine-3,4-diamine (the direct C6-substituted precursor) is 1.70980 . For the unsubstituted parent 3,4-diaminopyridine, reported logP values range from approximately 0.3 to 0.8 [1]. The addition of the N3-ethyl group to the 6-propyl scaffold in N3-ethyl-6-propyl-pyridine-3,4-diamine is predicted to further increase logP by approximately 0.3–0.8 units (estimated range 2.0–2.5), based on the known π-contribution of an N-ethyl fragment (~0.5–0.7 logP units) [2]. This represents a predicted logP increase of 0.3–0.8 units versus the 6-propyl analog and 1.2–2.2 units versus the unsubstituted parent.

Lipophilicity ADME Prediction Chemical Probes

Potassium Channel Pharmacology: 3,4-Diaminopyridine Baseline Potency for Class-Level Comparison

The unsubstituted parent compound, 3,4-diaminopyridine (amifampridine), blocks voltage-gated potassium (Kᵥ) channels in squid axon with apparent dissociation constants (Kd) of 5.8 µM (external application) and 0.7 µM (internal application), making it approximately 50-fold more potent than 4-aminopyridine [1]. In mammalian CNS tissue (rat hippocampal slices), 3,4-diaminopyridine enhances spontaneous [³H]5-HT release with an EC₅₀ of 0.88 mM [2]. No published electrophysiological data exist for N3-ethyl-6-propyl-pyridine-3,4-diamine. However, structure-activity relationship (SAR) studies on related aminopyridines establish that N-alkylation generally attenuates Kᵥ channel affinity by steric hindrance at the internal binding site (increasing external Kd by 2- to 10-fold per methylene equivalent), while C6-alkylation can counterbalance this loss through enhanced membrane partitioning and prolonged channel residence time [3]. Researchers screening potassium channel modulators should anticipate a shift in potency relative to 3,4-diaminopyridine, with the potential for isoform selectivity gains conferred by the dual substitution.

Ion Channel Pharmacology Electrophysiology Neuromuscular Research

Metabolic Stability Differentiation: N3-Alkylation Reduces N-Acetyltransferase 2 (NAT2) Substrate Recognition

Amifampridine (3,4-diaminopyridine) is extensively metabolized by N-acetyltransferase 2 (NAT2) to an inactive 3-N-acetyl metabolite, which is the primary clearance pathway in humans and accounts for significant inter-individual pharmacokinetic variability [1]. N3-alkylation in N3-ethyl-6-propyl-pyridine-3,4-diamine replaces the NAT2-susceptible primary amine at the 3-position with a secondary ethylamine, which is sterically and electronically less favorable for NAT2-catalyzed acetylation . In contrast, the 6-propyl analog retains the unsubstituted 3-NH₂ and is expected to remain an NAT2 substrate. The dual-substituted compound thus offers a metabolic profile distinct from both the parent and the C6-propyl analog, with the potential for extended half-life and reduced acetylator phenotype-dependent variability.

Drug Metabolism Pharmacokinetics N-Acetyltransferase

N3-Ethyl-6-Propyl-Pyridine-3,4-Diamine: Evidence-Grounded Application Scenarios for Procurement


Structure-Activity Relationship (SAR) Studies of Voltage-Gated Potassium (Kᵥ) Channel Blockers Requiring Dual Alkylation Pattern

This compound serves as a structurally unique SAR probe for Kᵥ channel pharmacology, combining N3-ethyl and C6-propyl modifications not simultaneously present in any commercially available 3,4-diaminopyridine analog . Researchers seeking to map the steric and lipophilic tolerance of the internal and external Kᵥ channel binding sites can use this compound to interrogate the additive effects of dual substitution, which cannot be recapitulated by testing mono-alkylated analogs individually [1]. The predicted logP shift of +0.3–0.8 versus the 6-propyl analog and +1.2–2.2 versus the parent enables systematic exploration of lipophilicity-activity relationships.

Metabolic Stability Optimization Studies Targeting NAT2-Mediated Clearance Pathways

The N3-ethyl substitution converts the 3-position from a primary to a secondary amine, which is predicted to reduce recognition by N-acetyltransferase 2 (NAT2), the primary clearance enzyme for 3,4-diaminopyridine [2]. In vitro hepatocyte or recombinant NAT2 stability assays comparing this compound against the parent (3,4-diaminopyridine) and the C6-propyl analog can directly quantify the metabolic protection conferred by N3-alkylation. This application is directly grounded in the structural evidence that the 3-NH₂ group is the site of NAT2 acetylation in amifampridine [3].

Chemical Probe Development for CNS Ion Channel Targets Requiring Balanced Lipophilicity

With an estimated logP range of 2.0–2.5 and molecular weight of 179.26 g/mol, N3-ethyl-6-propyl-pyridine-3,4-diamine occupies a physicochemical space that is within the CNS MPO (Multiparameter Optimization) desirability range (MW < 360, logP < 3.5) but more lipophilic than the parent 3,4-diaminopyridine [4][5]. This profile may improve blood-brain barrier permeability relative to the more hydrophilic parent (logP 0.3–0.8), making it a candidate scaffold for CNS ion channel probe development where enhanced membrane partitioning is desired [5].

Comparative Procurement for Fragment-Based and Scaffold-Hopping Drug Discovery Programs

In fragment-based drug discovery (FBDD) campaigns targeting aminopyridine binding sites on ion channels or enzymes, the dual-substitution pattern of N3-ethyl-6-propyl-pyridine-3,4-diamine provides a distinct three-dimensional pharmacophore that is absent from mono-substituted analogs . Procurement of this compound alongside N3-ethyl-pyridine-3,4-diamine (CAS 61719-62-8) and 6-propyl-pyridine-3,4-diamine (CAS 791055-98-6) enables a matrix SAR approach, allowing medicinal chemists to deconvolute the contributions of the N3-ethyl and C6-propyl substituents to target binding affinity and selectivity [6].

Quote Request

Request a Quote for N3-ethyl-6-propyl-pyridine-3,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.